Mass Shift of +6 Da Enables Unambiguous LC-MS/MS Detection and Quantification of Alectinib
Alectinib-d6 possesses a molecular weight of 488.65 g/mol, a +6 Da shift relative to the non-deuterated parent alectinib (MW 482.62 g/mol) . This precise mass difference ensures that the internal standard co-elutes with the analyte under reversed-phase HPLC conditions while producing a distinct MS/MS transition that does not interfere with the analyte signal . In contrast, alectinib-d8 (MW 490.68 g/mol) produces an +8 Da shift, which may alter retention time or require re-optimization of chromatographic methods [1].
| Evidence Dimension | Molecular weight and mass shift for MS detection |
|---|---|
| Target Compound Data | MW 488.65 g/mol; +6 Da shift |
| Comparator Or Baseline | Alectinib (non-deuterated): MW 482.62 g/mol; Alectinib-d8: MW 490.68 g/mol; +8 Da shift |
| Quantified Difference | +6 Da vs. 0 Da (parent); +6 Da vs. +8 Da (alternate deuterated form) |
| Conditions | High-resolution mass spectrometry; reversed-phase LC conditions |
Why This Matters
The +6 Da mass shift is large enough to eliminate isotopic interference in MS detection but small enough to preserve chromatographic co-elution, making alectinib-d6 the optimal internal standard for validated alectinib assays.
- [1] SynZeal. Alectinib-d8 Product Information. Accessed 2026. View Source
